molecular formula C9H9ClO3S B13105153 2-Chloro-4-(cyclopropylsulfonyl)phenol CAS No. 1147558-11-9

2-Chloro-4-(cyclopropylsulfonyl)phenol

Cat. No.: B13105153
CAS No.: 1147558-11-9
M. Wt: 232.68 g/mol
InChI Key: FUVBYNIIISJPNI-UHFFFAOYSA-N
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Description

2-Chloro-4-(cyclopropylsulfonyl)phenol is an organic compound with the molecular formula C9H9ClO3S It is characterized by the presence of a chloro group, a cyclopropylsulfonyl group, and a phenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(cyclopropylsulfonyl)phenol typically involves the chlorination of phenol followed by the introduction of the cyclopropylsulfonyl group. One common method is the nucleophilic aromatic substitution reaction, where phenol is first chlorinated to form 2-chlorophenol. This intermediate is then reacted with cyclopropylsulfonyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and sulfonylation processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and continuous flow reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(cyclopropylsulfonyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Strong nucleophiles such as alkoxides or amines in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and organoboron reagents under mild conditions.

Major Products

    Substitution: Various substituted phenols.

    Oxidation: Quinones and related compounds.

    Reduction: Reduced sulfonyl derivatives.

    Coupling: Biaryl compounds.

Scientific Research Applications

2-Chloro-4-(cyclopropylsulfonyl)phenol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Chloro-4-(cyclopropylsulfonyl)phenol involves its interaction with specific molecular targets. The chloro and sulfonyl groups can participate in various binding interactions, influencing the compound’s reactivity and biological activity. The phenol moiety can form hydrogen bonds and engage in electron transfer processes, contributing to its overall mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-(cyclopropylsulfonyl)phenol is unique due to the combination of its chloro, cyclopropylsulfonyl, and phenol groups

Properties

CAS No.

1147558-11-9

Molecular Formula

C9H9ClO3S

Molecular Weight

232.68 g/mol

IUPAC Name

2-chloro-4-cyclopropylsulfonylphenol

InChI

InChI=1S/C9H9ClO3S/c10-8-5-7(3-4-9(8)11)14(12,13)6-1-2-6/h3-6,11H,1-2H2

InChI Key

FUVBYNIIISJPNI-UHFFFAOYSA-N

Canonical SMILES

C1CC1S(=O)(=O)C2=CC(=C(C=C2)O)Cl

Origin of Product

United States

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